5-oxopyrrolidine-2-carbohydrazide

Medicinal Chemistry Heterocyclic Synthesis Organic Synthesis

Reproducibility in medicinal chemistry relies on the precise architecture of building blocks. Sourcing generic hydrazides or incorrect stereoisomers (e.g., L-form CAS 934-06-5) leads to failed cyclization, altered biological potency, and compromised synthetic outcomes. 5-Oxopyrrolidine-2-carbohydrazide (CAS 94135-34-9) directly addresses this challenge: • Essential precursor for hydrazone, pyrazole, and fused heterocyclic systems with demonstrated in vivo antineoplastic activity. • The unsubstituted hydrazide moiety at C-2 is critical for antimicrobial activity against multidrug-resistant pathogens. • Supplied at ≥95% purity with rigorous analytical validation, ensuring reliable performance in diversity-oriented synthesis.

Molecular Formula C5H9N3O2
Molecular Weight 143.1
CAS No. 94135-34-9
Cat. No. B6266475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxopyrrolidine-2-carbohydrazide
CAS94135-34-9
Molecular FormulaC5H9N3O2
Molecular Weight143.1
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NN
InChIInChI=1S/C5H9N3O2/c6-8-5(10)3-1-2-4(9)7-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxopyrrolidine-2-carbohydrazide: Core Characteristics


5-Oxopyrrolidine-2-carbohydrazide, also known as 5-oxo-DL-prolinohydrazide or pyroglutamic acid hydrazide, is a small molecule heterocyclic building block (C5H9N3O2, MW 143.14) that serves as a versatile precursor for synthesizing biologically active compounds . It belongs to the class of carbohydrazides, featuring a 5-oxopyrrolidine (pyroglutamic acid) core with a hydrazide functional group at the C-2 position. This unique combination provides a reactive handle for derivatization, enabling the construction of hydrazones, pyrazoles, and other fused heterocyclic systems relevant to medicinal chemistry campaigns [1].

1
Building block 5-Oxopyrrolidine-2-carbohydrazide provides a heterocyclic core for research compound derivatization
2
Reactive handle Hydrazide group enables hydrazone, pyrazole, and fused heterocycle synthesis
3
Stereochemical note DL-form (CAS 94135-34-9) supplied; L-form may alter chiral synthesis outcomes

Why Generic Substitution Fails for 5-Oxopyrrolidine-2-carbohydrazide


Substituting 5-oxopyrrolidine-2-carbohydrazide with other hydrazide derivatives or pyroglutamic acid analogs introduces significant risks to research reproducibility and synthetic outcomes. The specific combination of the 5-oxopyrrolidine ring and the unsubstituted hydrazide moiety at the C-2 position is critical for enabling specific cyclization and condensation reactions [1]. For instance, the core hydrazide structure has been shown to be essential for specific enzyme inhibition activity, while modifications to the pyrrolidine ring significantly alter biological potency and selectivity . Using the wrong stereoisomer (e.g., L-form CAS 934-06-5 vs. DL-form CAS 94135-34-9) can lead to different chiral outcomes in asymmetric synthesis. The quantitative evidence below demonstrates that the specific properties of this compound cannot be assumed for close structural analogs.

Target compound
5-Oxopyrrolidine-2-carbohydrazide
(DL-form, CAS 94135-34-9)
Dual lactam + hydrazide functionality
Common substitute
Pyroglutamic acid (CAS 149-87-1) or acetohydrazide (CAS 1068-57-1)
Single functional group only
Substitution loses the dual reactivity required for specific cyclization and hydrazone formation; close structural analogs may not reproduce reported synthesis outcomes.
Target stereoisomer
DL-form (racemic, CAS 94135-34-9) provides consistent asymmetric synthesis reference
Potential mismatch
L-form (CAS 934-06-5) may shift chiral induction and reaction stereochemistry
Stereochemical identity of the building block can alter product enantiomeric ratio; verify required form before substitution.

Quantitative Differentiation Against Key Comparators


Synthetic Utility: Dual Lactam and Hydrazide Functionality

5-Oxopyrrolidine-2-carbohydrazide contains a hydrazide group attached to a 5-oxopyrrolidine ring, a specific structural motif that serves as a precursor for synthesizing (het)arylglutamic acid derivatives and other fused heterocycles [1]. Unlike simple aliphatic hydrazides (e.g., acetohydrazide) which lack the cyclic imide moiety, or 5-oxoproline itself (pyroglutamic acid) which lacks the hydrazide handle, this compound uniquely enables both nucleophilic acyl substitution and hydrazone formation reactions. This dual functionality is essential for constructing pyrazole and pyrrole derivatives that are not accessible from simpler analogs.

Synthetic Utility
Class-level
Dual lactam + hydrazide (CAS 94135-34-9) vs. single-group comparators (pyroglutamic acid, acetohydrazide)
Enables unique heterocycle construction not accessible from simpler analogs
Class-level inference; confirm in target synthetic route
Medicinal Chemistry Heterocyclic Synthesis Organic Synthesis

Antineoplastic QSAR: Hydrazide Scaffold Superiority

A quantitative structure-activity relationship (QSAR) study evaluated 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid hydrazides for antineoplastic activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice [1]. The results demonstrate that simple hydrazide analogs exhibit measurable activity, with the unsubstituted phenylhydrazide derivative showing the highest percent inhibition of tumor growth compared to substituted analogs. The parent 5-oxopyrrolidine-2-carbohydrazide structure serves as the essential scaffold for this activity, with the hydrazide moiety being critical for the observed antineoplastic effect.

QSAR Activity
Cross-study comparable
Unsubstituted phenylhydrazide derivative: reported highest % inhibition in EAC mouse model
Supports scaffold selection for antineoplastic research derivative design
Swiss albino mice, EAC cell line; review target specificity
Cancer Research QSAR Medicinal Chemistry

Antimicrobial Pharmacophore: Hydrazide Moiety Requirement

Hydrazide derivatives, including those based on the 5-oxopyrrolidine scaffold, have demonstrated antimicrobial activity against clinically relevant multidrug-resistant pathogens . The hydrazide functional group is a known pharmacophore for antibacterial activity, with studies showing efficacy against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Klebsiella pneumoniae. While the 5-oxopyrrolidine core provides additional structural rigidity and potential for target engagement, the unsubstituted hydrazide at the C-2 position is the key determinant of this antimicrobial activity, differentiating it from 5-oxoproline esters or amides which lack this property.

Antimicrobial Pharmacophore
Class-level / data to verify
Hydrazide-containing derivatives exhibit antimicrobial activity; non-hydrazide analogs do not
Hydrazide moiety critical for reported antimicrobial screening activity
Class-level inference; validate in target strains
Antimicrobial Research Drug Resistance Infectious Disease

Validated Application Scenarios


Antineoplastic Hydrazide Derivative Synthesis

As established by QSAR studies, the 5-oxopyrrolidine-2-carbohydrazide scaffold is a validated starting point for synthesizing antineoplastic agents with demonstrated in vivo activity against Ehrlich ascites carcinoma [1]. The simple hydrazide structure is preferred for generating active derivatives, and procurement of this specific compound ensures access to the privileged scaffold required for this medicinal chemistry campaign.

Fused Pyrazole and Pyrrole Heterocycle Construction

The unique combination of the 5-oxopyrrolidine ring and C-2 hydrazide group enables specific cyclization reactions to form fused heterocyclic systems [1]. This compound is an essential building block for constructing complex molecular architectures that are inaccessible from simpler hydrazides or pyroglutamic acid alone, supporting diversity-oriented synthesis in drug discovery programs.

Novel Antibacterial Agent Development

The hydrazide pharmacophore present in 5-oxopyrrolidine-2-carbohydrazide is critical for antimicrobial activity against multidrug-resistant pathogens [1]. This compound serves as a key intermediate for synthesizing hydrazone derivatives with potential antibacterial properties, differentiating it from non-hydrazide analogs that lack this activity profile.

Application
Selection Property
Validation Focus
Antineoplastic research hydrazide synthesis
5-Oxopyrrolidine-2-carbohydrazide scaffold
EAC model endpoint response; QSAR scaffold review
Fused heterocycle construction (pyrazole, pyrrole)
Dual lactam-hydrazide reactivity
Cyclization reaction specificity; product characterization
Antimicrobial screening compound synthesis
Hydrazide pharmacophore for antibacterial screening
MIC endpoint validation in target strains; class-level review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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